3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that features a unique combination of an indole and a furan ring
Preparation Methods
The synthesis of 3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of an indole derivative with a furan derivative under specific conditions. One common method involves the use of a Wittig reaction to form the methylene bridge between the indole and furan rings. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methylene bridge or the furan ring.
Substitution: The iodine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the furan ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be compared with other indole-furan derivatives:
3-(5-Iodofuran-2-yl)-1-pyridin-3-yl-propenone: This compound has a pyridine ring instead of an indole ring, which alters its electronic properties and biological activity.
5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione:
The uniqueness of this compound lies in its combination of the indole and furan rings, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
64259-04-7 |
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Molecular Formula |
C13H8INO2 |
Molecular Weight |
337.11 g/mol |
IUPAC Name |
3-[(5-iodofuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C13H8INO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16) |
InChI Key |
COCSKAQULXSRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)I)C(=O)N2 |
Origin of Product |
United States |
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